

A Comparative Guide to JMV2959 and PF-05190457 in Metabolic Research

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Compound of Interest

Compound Name: JMV-1645

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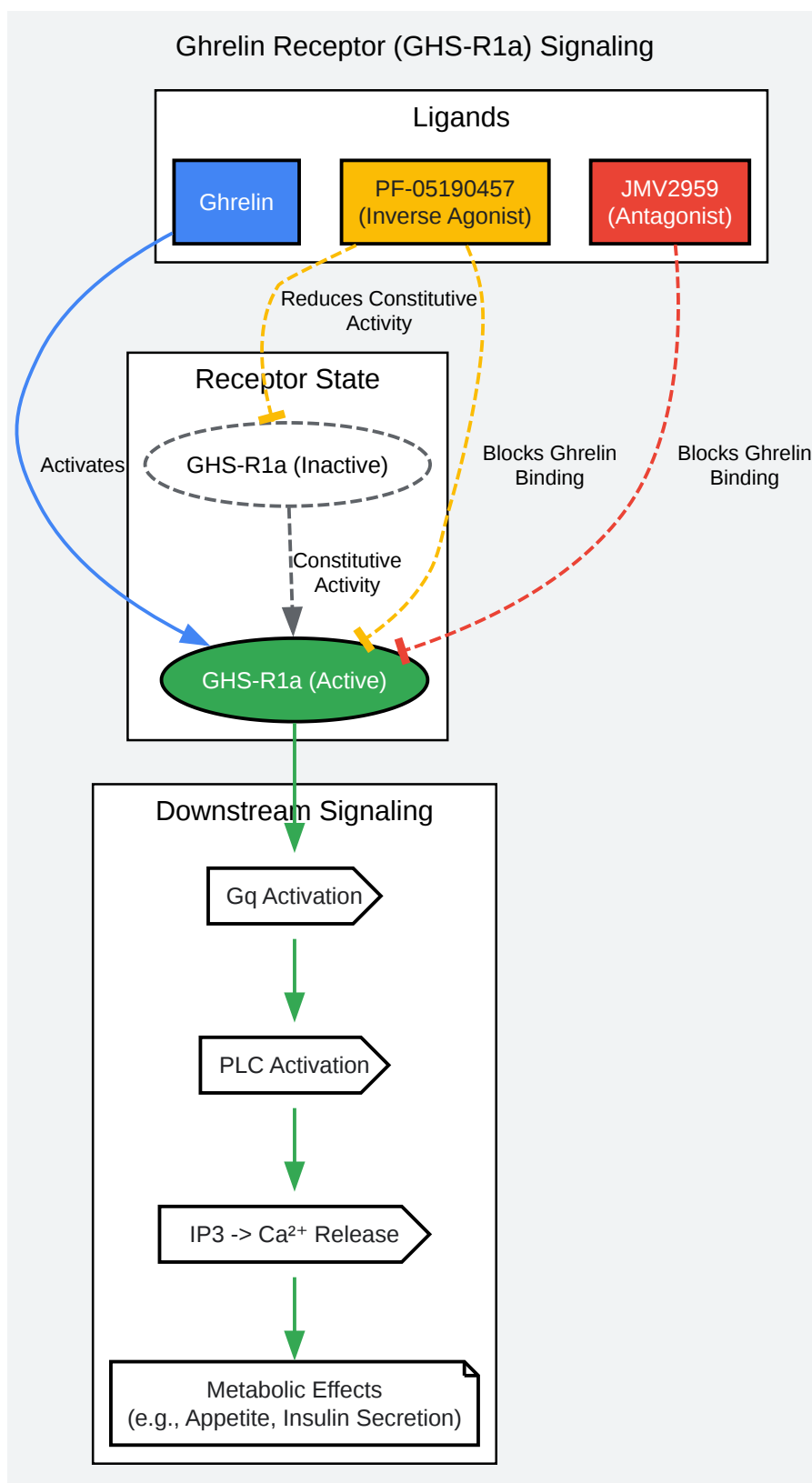
This guide provides a comprehensive comparison of JMV2959 and PF-05190457, two modulators of the ghrelin receptor (GHSR-1a), with a focus on their applications and performance in metabolic studies. The ghrelin receptor is a key target in metabolic research due to its role in regulating hunger, energy homeostasis, and glucose metabolism.

At a Glance: JMV2959 vs. PF-05190457

Feature	JMV2959	PF-05190457
Mechanism of Action	Ghrelin Receptor Antagonist	Ghrelin Receptor Inverse Agonist
Molecular Type	Peptidic	Small Molecule
Primary Metabolic Effects	Reduces food intake and body weight; reported to inhibit insulin secretion.	Increases glucose-stimulated insulin secretion; delays gastric emptying; decreases postprandial glucose.
Development Stage	Primarily preclinical studies, with extensive research in addiction models.	Advanced to Phase 1 clinical trials for metabolic diseases and alcohol use disorder.
Key Differentiator	Blocks ghrelin binding and subsequent receptor activation.	In addition to blocking ghrelin, it also reduces the receptor's high basal (constitutive) activity.

Mechanism of Action: Antagonist vs. Inverse Agonist

A critical distinction between JMV2959 and PF-05190457 lies in their interaction with the ghrelin receptor, which exhibits high constitutive activity. JMV2959, as a full antagonist, primarily blocks the binding of ghrelin to the receptor, thereby preventing its activation[1]. In contrast, PF-05190457 is an inverse agonist, which not only competitively blocks ghrelin's effects but also reduces the receptor's intrinsic, ligand-independent signaling[2][3]. This reduction in basal receptor activity may lead to more pronounced physiological effects[2].



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Fig. 1: Simplified signaling pathway of the ghrelin receptor.

Quantitative Data Comparison

The following tables summarize the available quantitative data for JMV2959 and PF-05190457 from various metabolic studies.

Table 1: In Vitro Receptor Binding and Activity

Compound	Parameter	Value	Species/System	Reference
JMV2959	IC ₅₀ (Binding Assay)	32 nM	Not Specified	[4](--INVALID-LINK--)
PF-05190457	Kd	3 nM	Human	
pKi	8.36	Not Specified	[5](--INVALID-LINK--)	

Table 2: In Vivo/Ex Vivo Metabolic Effects

Compound	Study Type	Model	Parameter	Result	Reference
JMV2959	In Vivo	Rats	Food Intake (vs. Saline)	Significantly less food intake on days 1 and 2 (p < 0.05)	[4]
In Vivo	Rats	Body Weight (vs. Saline)	Significantly less weight gain on day 1 (p < 0.01)	[4]	
PF-05190457	Ex Vivo	Human Islets	Glucose-Stimulated Insulin Secretion	Robust increase	[5](--INVALID-LINK--)
Clinical Trial (SAD)	Healthy Men	Gastric Emptying Lag Time (150 mg dose)	Delayed by 30%	[6][7]	
Clinical Trial (SAD)	Healthy Men	Gastric Half-Emptying Time (150 mg dose)	Delayed by 20%	[6][7]	
Clinical Trial (SAD)	Healthy Men	Postprandial Glucose (150 mg dose)	Decreased by 9 mg/dL	[6][7]	
Clinical Trial (MAD)	Healthy Men	Ghrelin-Induced Growth Hormone Release (100 mg dose)	77% inhibition	[6][7]	

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of JMV2959 and PF-05190457.

JMV2959: In Vivo Food Intake and Body Weight Study in Rats

- Objective: To assess the effect of JMV2959 on food intake and body weight.
- Subjects: Male Sprague-Dawley rats.
- Procedure:
 - Rats were housed individually with ad libitum access to food and water.
 - A baseline for food intake and body weight was established over several days.
 - Rats were divided into two groups: a control group receiving saline and a treatment group receiving JMV2959 (e.g., 6 mg/kg, intraperitoneally).
 - Food intake was measured at regular intervals (e.g., daily) for a specified period (e.g., 3 days) by weighing the remaining food pellets.
 - Body weight was recorded daily.
 - Data were analyzed using a two-way repeated-measures ANOVA to compare the effects of treatment over time[4].

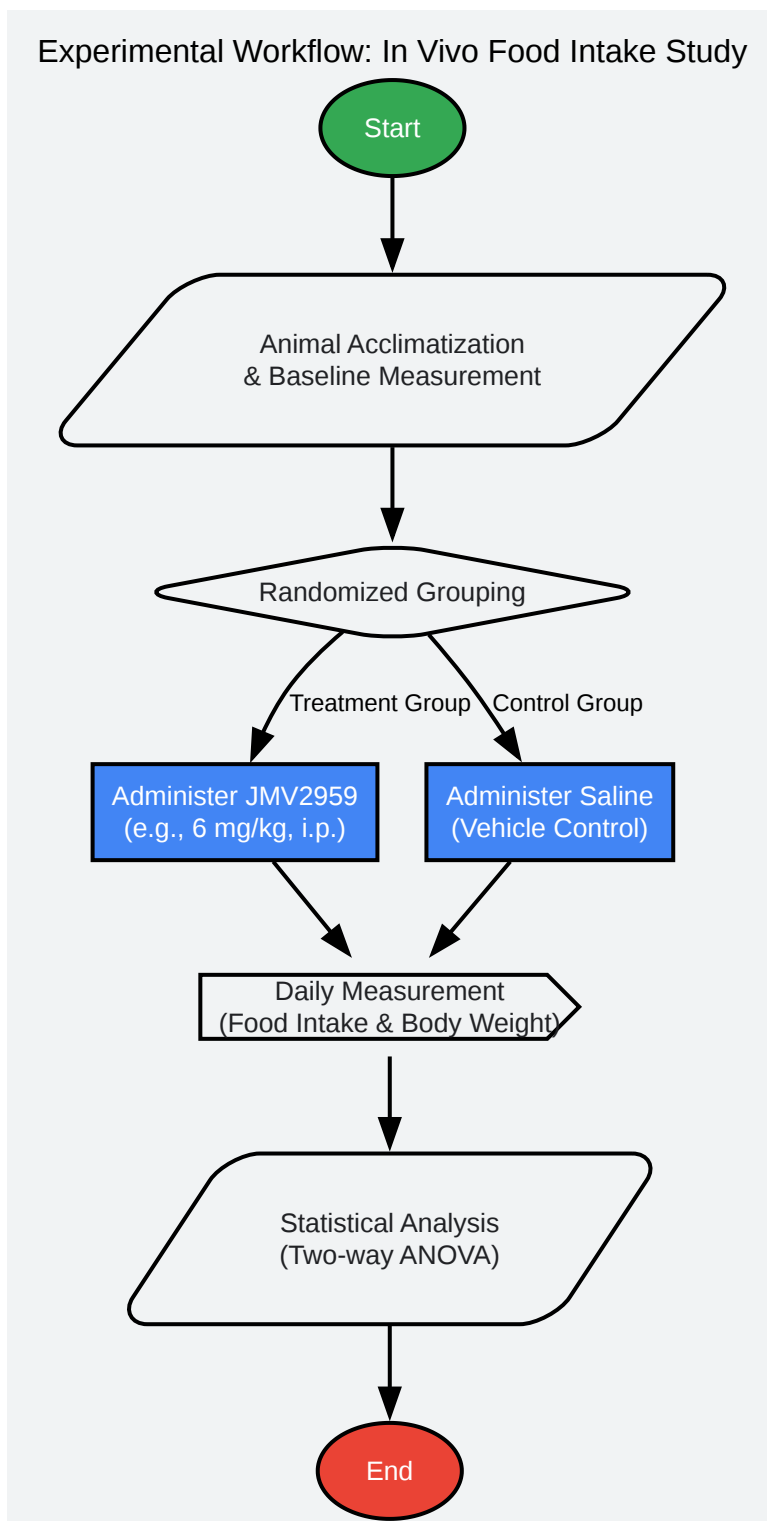
PF-05190457: Ex Vivo Glucose-Stimulated Insulin Secretion from Human Islets

- Objective: To determine the effect of PF-05190457 on insulin secretion in response to glucose.
- Method:
 - Human whole islets were obtained from donor pancreases.

- Islets were incubated in an assay buffer containing a low glucose concentration (2.8 mM) for 45 minutes at 37°C to stabilize basal insulin secretion.
- The islets were then treated with a high glucose concentration (11.2 mM) in the presence or absence of PF-05190457 for one hour at 37°C.
- Following incubation, samples of the media were collected.
- The amount of insulin secreted into the media was quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay[5].

PF-05190457: Clinical Trial for Gastric Emptying Assessment

- Objective: To evaluate the effect of PF-05190457 on the rate of gastric emptying in healthy subjects.
- Design: A randomized, placebo-controlled, double-blind, single ascending dose (SAD) study.
- Procedure:
 - Healthy male subjects received a single oral dose of PF-05190457 (e.g., 150 mg) or a placebo.
 - Gastric emptying was assessed using a standardized method, such as the paracetamol absorption test or scintigraphy.
 - For the paracetamol absorption test, subjects ingest a standardized meal along with a fixed dose of paracetamol. Blood samples are then drawn at regular intervals to measure paracetamol concentration, which serves as an indirect measure of gastric emptying.
 - Pharmacokinetic parameters of paracetamol, such as lag time and time to peak concentration, were used to determine the rate of gastric emptying[6][7].



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Fig. 2: Workflow for a typical in vivo food intake study.

Summary and Conclusion

JMV2959 and PF-05190457 are valuable tools for investigating the metabolic roles of the ghrelin system. Their distinct mechanisms of action—antagonism versus inverse agonism—offer different approaches to modulating GHS-R1a activity.

- JMV2959 is a well-characterized antagonist, effective in preclinical models for reducing food intake and body weight. Its extensive use in addiction research also provides a wealth of data on its central effects.
- PF-05190457 represents a more clinically advanced compound, with data from human trials demonstrating its effects on glucose homeostasis and gastric motility. Its inverse agonist activity may offer a more potent method for suppressing the constitutively active ghrelin receptor.

The choice between JMV2959 and PF-05190457 will depend on the specific research question. For studies focused on blocking the acute effects of ghrelin, particularly in preclinical animal models, JMV2959 is a suitable choice. For investigations into the role of the ghrelin receptor's constitutive activity and for translational studies with a clearer path to clinical relevance in metabolic diseases, PF-05190457 provides a more robust profile with supporting human data. Further head-to-head studies would be beneficial to directly compare the metabolic consequences of ghrelin receptor antagonism versus inverse agonism in the same experimental models.

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